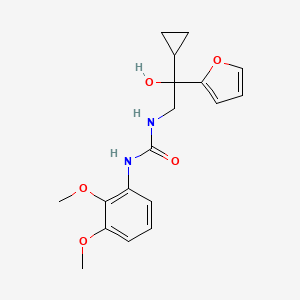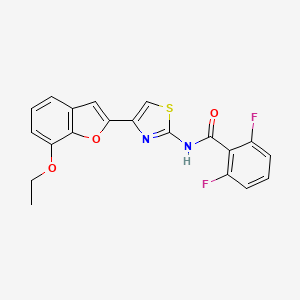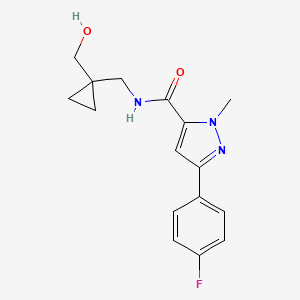
1-(4-Methoxyphenyl)-1,2-diphenylethanol
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1,2-diphenylethanol, also known as tamoxifen, is a nonsteroidal anti-estrogen drug that is widely used in the treatment of breast cancer. It was first synthesized in the 1960s by pharmaceutical company ICI (Imperial Chemical Industries) and was approved for use by the FDA in 1977. Tamoxifen has since become one of the most commonly prescribed drugs for breast cancer treatment and prevention.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis : The compound has been involved in studies related to the α-chlorination of aryl ketones. An example is the transformation of 2-(4-methoxyphenyl)-4-chromanone into 3,3-dichloro-2-(4-methoxyphenyl)-4-chromanone using manganese(III) acetate in the presence of LiCl (Tsuruta et al., 1985).
Nonlinear Optical Properties : Research has explored its related compounds for nonlinear optical properties, valuable in optical devices. For example, 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene was studied for its high nonlinear optical properties, which has implications for optical applications (Mostaghni et al., 2022).
Applications in Biotechnology
Biocatalytic Production : The compound has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This biocatalytic process is crucial for the production of various drug intermediates and was optimized for conditions such as pH, incubation period, and temperature (Kavi et al., 2021).
Polymerization Initiator : It has been applied as a precatalyst activator for ring-opening polymerization of cyclic esters, which is a significant process in polymer chemistry (Komarov et al., 2019).
Photophysical Studies
- Twisted Intramolecular Charge Transfer Fluorescence : Studies on derivatives of 1,2-diarylethene, including compounds similar to 1-(4-Methoxyphenyl)-1,2-diphenylethanol, have revealed interesting properties like twisted intramolecular charge transfer fluorescence, which has implications for the development of new optical materials (Singh & Kanvah, 2001).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXEIAGZARHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)
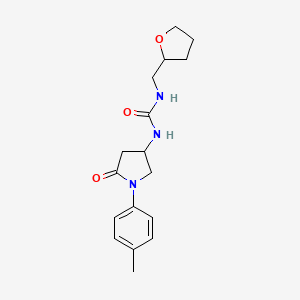
![6-methyl-4-(1,4-thiazinan-4-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2807960.png)
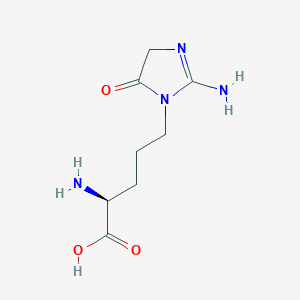
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2807962.png)

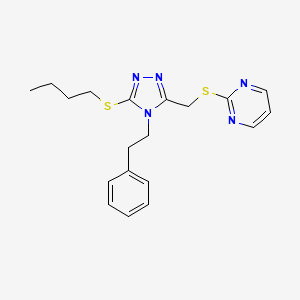
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/no-structure.png)
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2807971.png)
